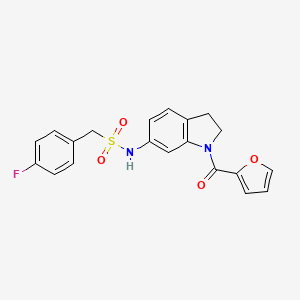
1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide, also known as FIIN-4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer treatment. This compound has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which are involved in cell growth, differentiation, and survival.
Mécanisme D'action
1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide inhibits the activity of FGFR kinases by binding to a specific pocket in the kinase domain. This prevents the kinase from phosphorylating downstream targets, which are involved in cell growth and survival. By inhibiting FGFR kinases, 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide slows down tumor growth and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide has been shown to have a significant effect on cancer cell growth in vitro and in vivo. In addition, it has been found to be well-tolerated in animal models, indicating its potential for use in humans. 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide has also been shown to have a beneficial effect on bone density in animal models of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide in lab experiments is its high potency and specificity for FGFR kinases. This allows for precise targeting of these kinases without affecting other signaling pathways. However, one limitation of using 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide is its relatively short half-life, which may require more frequent dosing in animal models.
Orientations Futures
There are several potential future directions for research on 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide. One area of interest is the development of more potent and selective FGFR kinase inhibitors based on the structure of 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide. Another area of interest is the investigation of the potential of 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide in clinical trials for cancer treatment is an area of active research.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide has been extensively studied for its potential in cancer treatment. FGFR kinases are overexpressed in many types of cancer, and their inhibition has been shown to slow down tumor growth. 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide has been found to be a potent inhibitor of FGFR kinases, making it a promising candidate for cancer therapy. In addition, 1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide has also been studied for its potential in treating other diseases, such as osteoporosis and liver fibrosis.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-16-6-3-14(4-7-16)13-28(25,26)22-17-8-5-15-9-10-23(18(15)12-17)20(24)19-2-1-11-27-19/h1-8,11-12,22H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYMMBYTHBBMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




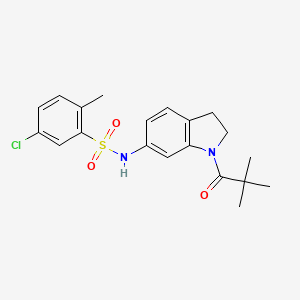
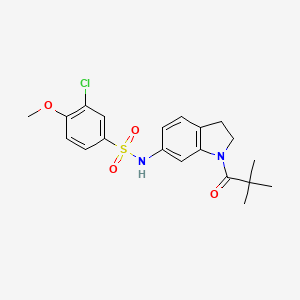
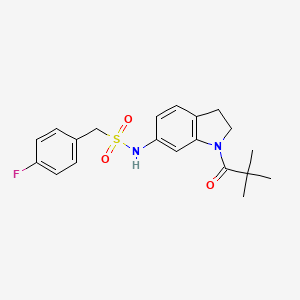
![7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3400399.png)

![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3400420.png)
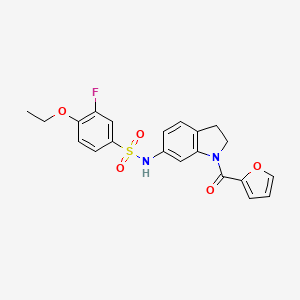
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3400433.png)
![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2,6-dimethoxybenzamide](/img/structure/B3400439.png)
![N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B3400455.png)
![2-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3400462.png)
![4-fluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide](/img/structure/B3400465.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3400473.png)